molecular formula C10H15NOS B1272823 2-Acetyl-3-amino-5-tert-butylthiophene CAS No. 175137-06-1

2-Acetyl-3-amino-5-tert-butylthiophene

Cat. No. B1272823
M. Wt: 197.3 g/mol
InChI Key: RBLSJHKIPYUAAF-UHFFFAOYSA-N
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Description

2-Acetyl-3-amino-5-tert-butylthiophene, also known as 2AATBT, is an organic compound that has been widely studied in recent years due to its potential applications in various scientific fields. It is a sulfur-containing heterocyclic compound that has been used in the synthesis of several drugs and has been found to have various biological activities.

Scientific Research Applications

Chemical Structure and Reactivity

2-Acetyl-3-amino-5-tert-butylthiophene and its related compounds have been studied for their structural and chemical properties. Gol'dfarb and Konstantinov (1958) investigated the acetylation and bromination of similar thiophene derivatives, providing insights into the substituent positions and reactions specific to the thiophene structure (Gol'dfarb & Konstantinov, 1958). Additionally, the work by Gol'dfarb and Korsakova (1954) on the synthesis of thiophene derivatives containing the tert-butyl group, and their subsequent acetylation, is relevant to understanding the chemical behavior of 2-Acetyl-3-amino-5-tert-butylthiophene (Gol'dfarb & Korsakova, 1954).

Biological Activities and Molecular Modeling

Research by Khalifa and Algothami (2020) on 2-aminothiophene derivatives, including compounds structurally similar to 2-Acetyl-3-amino-5-tert-butylthiophene, revealed their potential as antitumor agents. Their study involved molecular modeling and demonstrated the compounds' efficacy against human tumor cell lines (Khalifa & Algothami, 2020).

Applications in Organic Synthesis

The synthesis of thiophene derivatives has been a subject of research for its applications in organic synthesis. The work by Eller and Holzer (2006) on synthesizing novel 3-acetyl-2-aminothiophenes, a close relative of 2-Acetyl-3-amino-5-tert-butylthiophene, provides insights into the preparation methods and the spectroscopic analysis of these compounds (Eller & Holzer, 2006).

Electrochemical Properties

Research by Ozyurt et al. (2008) on polythiophene derivatives, including compounds with tert-butyl groups, sheds light on their electrochemical properties and potential applications in materials science. Their study emphasizes the processability and multichromic nature of these polymers (Ozyurt, Gunbas, Durmus, & Toppare, 2008).

Advanced Materials Development

The synthesis and application of thiophene-based polymers have been explored for the development of functional materials. Gambhir, Wagner, and Officer (2005) investigated terthiophenes functionalized with various groups, including the tert-butyl group, for their electrochemical properties and potential use in advanced materials (Gambhir, Wagner, & Officer, 2005).

Safety And Hazards

The safety data sheets for 2-Acetyl-3-amino-5-tert-butylthiophene indicate that it may pose certain hazards. For example, it has been assigned the hazard statements H302, H315, H319, H335, which refer to potential harm if swallowed, skin irritation, serious eye irritation, and respiratory irritation respectively . It’s important to handle this compound with appropriate safety measures.

properties

IUPAC Name

1-(3-amino-5-tert-butylthiophen-2-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NOS/c1-6(12)9-7(11)5-8(13-9)10(2,3)4/h5H,11H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBLSJHKIPYUAAF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C=C(S1)C(C)(C)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80380554
Record name 1-(3-Amino-5-tert-butylthiophen-2-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80380554
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Acetyl-3-amino-5-tert-butylthiophene

CAS RN

175137-06-1
Record name 1-(3-Amino-5-tert-butylthiophen-2-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80380554
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 175137-06-1
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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